Chlorhydrate de SKF 89976A

Vue d'ensemble

Description

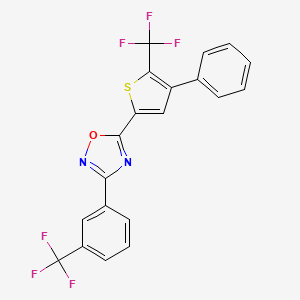

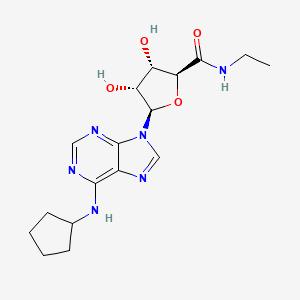

Le chlorhydrate de SKF 89976A, également connu sous le nom d'acide 1-(4,4-diphényl-3-butényl)-3-pipéridinecarboxylique, est un puissant inhibiteur de la recapture de l'acide gamma-aminobutyrique (GABA). Il est sélectif pour le transporteur du GABA de type 1 (GAT-1) et est connu pour sa capacité à traverser la barrière hémato-encéphalique. Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle des transporteurs du GABA dans le système nerveux central .

Applications De Recherche Scientifique

SKF 89976A hydrochloride is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is as a GABA uptake inhibitor, making it valuable for studying the role of GABA transporters in the brain. This compound has been used to investigate the mechanisms of GABAergic neurotransmission, the effects of GABA transporter inhibition on neuronal activity, and the potential therapeutic applications of GABA transporter inhibitors in treating neurological disorders .

Mécanisme D'action

Target of Action

SKF 89976A hydrochloride is a potent inhibitor of the GABA transporter 1 (GAT-1) . GAT-1 is primarily responsible for the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft into neurons .

Mode of Action

The compound selectively inhibits GAT-1, with IC50 values of 0.13 μM for hGAT-1, and significantly higher values for rGAT-2, hGAT-3, and hBGT-1 . It inhibits the transport current competitively and the transmitter-gated current non-competitively . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity .

Biochemical Pathways

By inhibiting GAT-1, SKF 89976A hydrochloride disrupts the normal cycling of GABA in the brain. This leads to an increase in extracellular GABA concentrations, which in turn enhances GABAergic inhibition. The enhanced inhibition can affect various downstream pathways that are modulated by GABA, potentially leading to effects such as reduced neuronal excitability .

Pharmacokinetics

SKF 89976A hydrochloride is soluble in water and DMSO . It is able to cross the blood-brain barrier after systemic administration, indicating good bioavailability . .

Result of Action

The primary result of SKF 89976A hydrochloride’s action is an increase in GABAergic inhibition in the brain. This can lead to a decrease in neuronal excitability, which may have potential therapeutic applications in conditions characterized by excessive neuronal activity .

Action Environment

The action of SKF 89976A hydrochloride is influenced by the environment in the brain. Its ability to cross the blood-brain barrier allows it to exert its effects directly on the central nervous system . .

Analyse Biochimique

Biochemical Properties

SKF 89976A hydrochloride is a selective GABA uptake inhibitor, primarily targeting GAT-1. The compound exhibits high affinity for GAT-1 with an IC50 value of 0.13 μM, while showing significantly lower affinity for other GABA transporters such as GAT-2, GAT-3, and BGT-1 . By inhibiting GAT-1, SKF 89976A hydrochloride increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This interaction is crucial for studying the role of GABA in various physiological and pathological processes.

Cellular Effects

SKF 89976A hydrochloride has profound effects on various cell types, particularly neurons. By inhibiting GAT-1, the compound increases GABA levels in the synaptic cleft, leading to enhanced activation of GABA receptors. This results in increased inhibitory neurotransmission, which can modulate neuronal excitability and synaptic plasticity . Additionally, SKF 89976A hydrochloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.

Molecular Mechanism

The molecular mechanism of SKF 89976A hydrochloride involves its binding to the GAT-1 transporter, thereby blocking the reuptake of GABA into presynaptic neurons. This inhibition leads to an accumulation of GABA in the synaptic cleft, enhancing its interaction with GABA receptors on postsynaptic neurons . The compound’s ability to cross the blood-brain barrier and its high selectivity for GAT-1 make it an effective tool for studying GABAergic neurotransmission in vivo.

Temporal Effects in Laboratory Settings

In laboratory settings, SKF 89976A hydrochloride exhibits stable and sustained effects on GABAergic neurotransmission over time. The compound’s stability and resistance to degradation ensure consistent results in both in vitro and in vivo studies . Long-term exposure to SKF 89976A hydrochloride has been shown to maintain elevated GABA levels, leading to prolonged modulation of neuronal activity and synaptic plasticity.

Dosage Effects in Animal Models

The effects of SKF 89976A hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances GABAergic neurotransmission without causing significant adverse effects . At higher doses, SKF 89976A hydrochloride may induce toxicity and adverse effects, such as sedation and motor impairment. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

SKF 89976A hydrochloride is involved in metabolic pathways related to GABAergic neurotransmission. The compound interacts with enzymes and cofactors involved in GABA synthesis, degradation, and transport . By inhibiting GAT-1, SKF 89976A hydrochloride affects the metabolic flux of GABA, leading to altered levels of GABA and its metabolites in the brain.

Transport and Distribution

SKF 89976A hydrochloride is efficiently transported and distributed within cells and tissues. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the central nervous system . SKF 89976A hydrochloride interacts with transporters and binding proteins that facilitate its localization and accumulation in specific brain regions, ensuring its effective action on GABAergic neurotransmission.

Subcellular Localization

The subcellular localization of SKF 89976A hydrochloride is primarily within the synaptic cleft, where it exerts its inhibitory effects on GAT-1. The compound’s targeting signals and post-translational modifications direct it to specific compartments and organelles involved in GABAergic neurotransmission . This precise localization is essential for its role in modulating synaptic activity and neuronal function.

Méthodes De Préparation

La synthèse du chlorhydrate de SKF 89976A implique plusieurs étapes. Une voie de synthèse courante comprend l'alkylation Sn2 de Finkelstein entre le 1,1-diphényl-4-bromobutène et le nipecotate d'éthyle, conduisant à un composé intermédiaire. Cet intermédiaire peut ensuite subir une saponification facultative pour donner le composé final d'amino-acide . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Analyse Des Réactions Chimiques

Le chlorhydrate de SKF 89976A subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Les réactifs courants utilisés dans ces réactions comprennent les halogénures d'alkyle et les bases fortes. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, qui peuvent être analysés plus en profondeur pour leur activité biologique .

Applications de recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Son application principale est en tant qu'inhibiteur de la recapture du GABA, ce qui le rend précieux pour l'étude du rôle des transporteurs du GABA dans le cerveau. Ce composé a été utilisé pour étudier les mécanismes de la neurotransmission GABAergique, les effets de l'inhibition du transporteur du GABA sur l'activité neuronale et les applications thérapeutiques potentielles des inhibiteurs du transporteur du GABA dans le traitement des troubles neurologiques .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de la recapture du GABA en ciblant sélectivement le transporteur du GABA de type 1 (GAT-1). En bloquant le GAT-1, ce composé augmente la concentration extracellulaire du GABA, renforçant ainsi la neurotransmission GABAergique. Cette action peut entraîner divers effets physiologiques, notamment la modulation de l'excitabilité neuronale et la réduction de l'activité convulsive .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de SKF 89976A est unique par sa forte sélectivité pour le GAT-1 et sa capacité à traverser la barrière hémato-encéphalique. Des composés similaires comprennent le chlorhydrate de tiagabine, le chlorhydrate de NO-711 et le (S)-SNAP-5114, qui sont également des inhibiteurs du transporteur du GABA. Le this compound se distingue par son affinité de liaison spécifique et son efficacité in vivo .

Propriétés

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGGBKYQZVAQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426065 | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85375-15-1 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

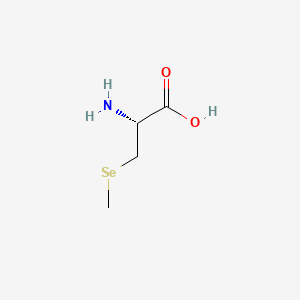

![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)

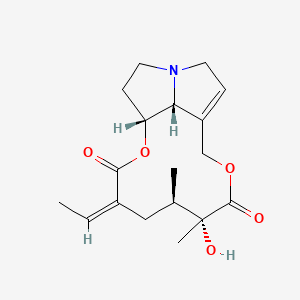

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

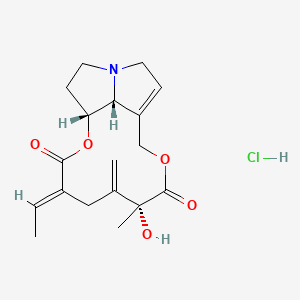

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)